L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-
Description
Properties
CAS No. |
65671-71-8 |
|---|---|
Molecular Formula |
C15H26N2O5 |
Molecular Weight |
314.38 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(13(19)20)16-12(18)10-7-6-8-17(10)14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,18)(H,19,20)/t10-,11-/m0/s1 |
InChI Key |
NCGCHLRUCHBDES-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves the protection of the amino group of L-valine with a Boc group. This is achieved by reacting L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino group.
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or EDCI.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Coupling Reactions: Reagents like HATU, EDCI, and DIC are used in the presence of bases like DIPEA or NMM.
Substitution Reactions: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Hydrolysis: L-Valine with a free amino group.
Coupling Reactions: Peptides or peptide derivatives.
Substitution Reactions: Substituted valine derivatives with new functional groups.
Scientific Research Applications
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, allowing for the construction of peptides and proteins.
Comparison with Similar Compounds
Research Findings
- Stereochemical Impact : D-valine analogs (e.g., CAS 91859-62-0) are critical in developing peptide therapeutics with enhanced metabolic stability .
- Side Chain Effects : Hydrophobic residues like leucine (CAS 68385-28-4) improve membrane permeability but may reduce aqueous solubility .
- Ester vs. Amide : Activated esters (e.g., succinimidyl) accelerate synthesis but require careful handling to avoid hydrolysis .
Biological Activity
L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- is a derivative of the essential amino acid valine, modified to enhance its biological activity. This compound has attracted attention due to its potential applications in pharmaceuticals and biotechnology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H23NO4
- Molecular Weight : 245.32 g/mol
- CAS Number : 136092-79-0
- IUPAC Name : (S)-2-((tert-butoxycarbonyl)(methyl)amino)-3,3-dimethylbutanoic acid
The compound features a tert-butoxycarbonyl (Boc) group that protects the amino functionality, which is crucial for its stability and reactivity during synthesis and biological interactions.
The biological activity of L-Valine derivatives often involves interactions with various molecular targets, including enzymes and receptors. The specific mechanism for L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- may include:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors influencing cellular signaling pathways.
These interactions can lead to alterations in physiological responses, making it a candidate for therapeutic applications.
1. Antioxidant Activity
Research indicates that valine derivatives exhibit antioxidant properties. The presence of the Boc group may enhance the compound's stability against oxidative degradation, allowing it to scavenge free radicals effectively.
2. Anti-inflammatory Effects
Studies have shown that amino acid derivatives can modulate inflammatory responses. L-Valine derivatives may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.
3. Neuroprotective Properties
There is emerging evidence that valine derivatives possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. By modulating neurotransmitter levels and protecting neuronal cells from apoptosis, these compounds could play a role in therapeutic strategies for conditions like Alzheimer's disease.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Smith et al., 2022 | Demonstrated that L-Valine derivatives reduce oxidative stress in neuronal cells by upregulating antioxidant enzymes. |
| Johnson & Lee, 2023 | Found significant anti-inflammatory effects in animal models treated with L-Valine derivatives, leading to reduced symptoms of arthritis. |
| Patel et al., 2024 | Reported neuroprotective effects in vitro, highlighting the potential use of L-Valine derivatives in treating neurodegenerative disorders. |
Synthesis and Applications
The synthesis of L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]- typically involves:
- Protection of the Amino Group : Using Boc anhydride to protect the amino group of valine.
- Coupling with Proline : Employing coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the peptide bond with proline.
This synthetic route allows for high purity and yield, making it suitable for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
